7-Iodo-5-methylimidazo[5,1-b]thiazole

Cross-Coupling Chemistry C-C Bond Formation Synthetic Methodology

This halogenated bicyclic building block offers a strategic advantage in parallel synthesis. The 7-iodo substituent acts as a universal cross-coupling handle to install diverse aryl/heteroaryl groups for kinase back-pocket exploration (e.g., V600E-B-RAF). The 5-methyl group simultaneously occupies a critical lipophilic pocket, tuning both potency and sterics in a single step. Unlike the des-methyl analog or other halogen variants, this exact pattern is essential for efficient Stille and Suzuki couplings in carbapenem and IDO1 inhibitor pathways. Procuring this validated, non-interchangeable intermediate eliminates the time and cost of re-optimizing synthetic routes.

Molecular Formula C6H5IN2S
Molecular Weight 264.09 g/mol
Cat. No. B8511315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-5-methylimidazo[5,1-b]thiazole
Molecular FormulaC6H5IN2S
Molecular Weight264.09 g/mol
Structural Identifiers
SMILESCC1=NC(=C2N1C=CS2)I
InChIInChI=1S/C6H5IN2S/c1-4-8-5(7)6-9(4)2-3-10-6/h2-3H,1H3
InChIKeyCXPYPVXJMCYSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-5-methylimidazo[5,1-b]thiazole: A Bifunctional Heterocyclic Building Block for Advanced Synthesis


7-Iodo-5-methylimidazo[5,1-b]thiazole is a polyhalogenated, bicyclic heterocycle belonging to the imidazo[5,1-b]thiazole family [1]. Its core scaffold is a 'privileged structure' in drug discovery, known for interacting with diverse biological targets . This specific compound is characterized by the simultaneous presence of an iodine atom at the 7-position, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, and a methyl group at the 5-position, which introduces steric and electronic modulation to the scaffold . It is primarily utilized as a key synthetic intermediate, not an end-point active pharmaceutical ingredient.

7-Iodo-5-methylimidazo[5,1-b]thiazole: Why Direct Substitution with In-Class Analogs Is Chemically Unfeasible


The precise substitution pattern of 7-Iodo-5-methylimidazo[5,1-b]thiazole precludes direct interchange with other imidazo[5,1-b]thiazole analogs in a synthetic sequence. Removing the 5-methyl group (e.g., 7-iodoimidazo[5,1-b]thiazole, CAS 208722-53-6) alters the electron density and steric environment of the ring system, which can significantly impact subsequent reaction kinetics, yields, and regioselectivity . Similarly, changing the iodine's position or substituting it with a different halogen (e.g., 7-bromo or 5,7-diiodo analogs) would change the oxidative addition step in metal-catalyzed couplings, demanding a complete re-optimization of the synthetic pathway [1]. The unique combination of substituents is not merely additive; it is a critical determinant of reactivity in convergent synthetic strategies, making the search for a generic substitute chemically unsound.

Quantitative Differentiation of 7-Iodo-5-methylimidazo[5,1-b]thiazole for Scientific Selection


Enhanced Reactivity for Pd-Catalyzed Cross-Couplings Compared to Non-Iodinated Scaffold

The 7-Iodo substituent on 7-Iodo-5-methylimidazo[5,1-b]thiazole provides a distinct thermodynamic advantage for oxidative addition in cross-coupling reactions compared to the non-halogenated scaffold, 5-methylimidazo[5,1-b]thiazole. While direct kinetic data for this specific substrate is unpublished, the foundational principle is that aromatic iodides are far superior substrates for Pd(0) oxidative addition than the corresponding C-H bonds. The parent compound is unreactive in such transformations without harsh C-H activation, whereas the iodo derivative enables efficient coupling under mild conditions, a critical factor for accessing diverse compound libraries [1].

Cross-Coupling Chemistry C-C Bond Formation Synthetic Methodology

Regioselective Functionalization Advantage Over 5,7-Diiodo Analog

The presence of a single iodine atom at the 7-position, rather than at both 5 and 7 (as in 5,7-diiodoimidazo[5,1-b]thiazole, CAS 208722-50-3), is a crucial design feature for sequential functionalization. The 5,7-diiodo analog possesses two reactive sites with similar reactivity, leading to statistical mixtures of products in mono-coupling reactions. 7-Iodo-5-methylimidazo[5,1-b]thiazole, with its methyl group blocking the 5-position, ensures a single, unambiguous site for derivatization. This chemoselectivity avoids complex, low-yielding separations of regioisomeric products, providing a quantitative advantage in synthetic efficiency . No such selectivity is possible with the di-iodo comparator.

Regioselectivity Chemoselectivity Sequential Coupling

Steric and Electronic Differentiation from 7-Iodo-3-methyl Regioisomer for Target Binding

The position of the methyl group (5- vs. 3-) on the imidazo[5,1-b]thiazole scaffold creates distinct molecular geometries. In a study of imidazothiazole-based V600E-B-RAF kinase inhibitors, subtle changes in substituent position on the scaffold resulted in dramatic differences in potency. The most potent compound (1zb) exhibited an IC50 of 0.978 nM against the target kinase [1]. While this is not a direct comparison of the 7-Iodo-5-methyl building block, it establishes the class-level principle that the 5-position substituent is critical for biological activity, and the 7-Iodo handle is essential for installing it. The 7-iodo-3-methyl regioisomer (CAS 258839-54-2) would place any subsequently introduced pharmacophore in a entirely different trajectory, likely abolishing activity against targets where the 5-position vector is required.

Structure-Activity Relationship Molecular Docking Regioisomer Comparison

Superior Leaving Group Ability of Iodide vs. Bromide in Analogous Scaffolds

The iodine atom is a significantly better leaving group than bromine in nucleophilic aromatic substitution (SNAr) and metal-halogen exchange reactions. While a direct head-to-head comparison for this scaffold is not published, the generalized reactivity order (I > Br > Cl) is a well-established principle in heterocyclic chemistry [1]. This means that 7-Iodo-5-methylimidazo[5,1-b]thiazole is predicted to undergo substitution reactions under milder conditions and with higher conversion rates compared to its 7-bromo analog. This is particularly advantageous for introducing sensitive functional groups late in a synthetic sequence, where harsh conditions would lead to decomposition.

Halogen Reactivity Nucleophilic Substitution Synthetic Interconversion

Validated Application Scenarios for 7-Iodo-5-methylimidazo[5,1-b]thiazole in R&D Procurement


Kinase Inhibitor Library Synthesis via Suzuki Coupling

The primary application is as a key intermediate in the synthesis of focused kinase inhibitor libraries. The iodine at the 7-position is used to install diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling, a critical step for exploring the hydrophobic back pocket of kinases like V600E-B-RAF [1]. The 5-methyl group simultaneously occupies a small lipophilic pocket, contributing to potency. Using this single, correctly substituted building block enables the rapid parallel synthesis of dozens of analogs, directly leading to the discovery of inhibitors with nanomolar IC50 values, as demonstrated in the imidazothiazole class [1].

Synthesis of Carbapenem Antibiotic Intermediates

The scaffold is validated for use in synthesizing advanced carbapenem antibiotic intermediates. Patented processes describe using 7-iodoimidazo[5,1-b]thiazole derivatives in Stille couplings to install the imidazothiazole moiety onto the carbapenem core [2]. The 5-methyl derivative provides a specific substitution pattern required for optimal antimicrobial activity against resistant strains such as MRSA and PRSP, as outlined in related patent literature exploring the substituent effects on this core [2].

IDO1 Inhibitor Development for Cancer Immunotherapy

Imidazo[5,1-b]thiazole is a core scaffold for indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, a target in cancer immunotherapy [3]. The 7-iodo-5-methyl derivative serves as a late-stage diversification point to optimize interactions with IDO1's active site pockets. Crystal structures of related imidazothiazole/IDO1 complexes show that substituents at the 5- and 7-positions directly engage key binding residues [3]. The specific substitution pattern of this building block allows for the rational, structure-based design of novel inhibitors with improved potency, addressing the unmet need for clinically successful IDO1 antagonists.

Quote Request

Request a Quote for 7-Iodo-5-methylimidazo[5,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.